3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Overview
Description
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound with the molecular formula C34H42Br2N2. It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions. This compound is known for its extended π-conjugated system, making it a valuable material in organic electronics and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and alkylation steps, and employing purification techniques like column chromatography and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound is highly active in electrophilic substitution reactions due to its electron-rich π-conjugated system.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, NBS, and other electrophiles.
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and organostannanes are used.
Major Products
Electrophilic Substitution: Products include further brominated derivatives or other substituted indolo[3,2-b]carbazoles.
Cross-Coupling Reactions: Products include various arylated or alkylated indolo[3,2-b]carbazole derivatives.
Scientific Research Applications
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to its excellent charge carrier mobility and stability.
Optoelectronics: The compound’s extended π-conjugated system makes it suitable for use in optoelectronic devices, including sensors and electrochromic materials.
Material Science: It is explored for its potential in creating high-performance organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets through its π-conjugated system. This interaction facilitates charge transfer and electron mobility, making it effective in electronic and optoelectronic applications . The bromine atoms and octyl groups enhance its solubility and processability, further contributing to its functionality in various devices .
Comparison with Similar Compounds
Similar Compounds
2,8-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Similar structure but with bromine atoms at the 2 and 8 positions.
6,12-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Bromine atoms at the 6 and 12 positions.
Uniqueness
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions provides a balance between solubility, stability, and electronic performance, making it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
3,9-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-21-25(35)15-17-27(31)29-24-34-30(23-33(29)37)28-18-16-26(36)22-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSSMCMAMHDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856363 | |
Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951307-27-0 | |
Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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